![molecular formula C11H12ClN3 B3020914 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine CAS No. 956356-31-3](/img/structure/B3020914.png)
2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine
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Description
2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine (C5P) is a heterocyclic aromatic compound that has been studied for its potential applications in organic synthesis, medicinal chemistry, and drug discovery. C5P is a versatile and important intermediate in organic synthesis, as it can be used to synthesize a variety of compounds with different functional groups. In addition, C5P has also been used in the synthesis of other heterocyclic compounds, such as pyrazolones, pyridines, and pyrimidines. C5P has also been studied for its potential medicinal and pharmacological properties, as it has been found to possess anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer activities.
Scientific Research Applications
- Leishmaniasis : A molecular simulation study revealed that this compound exhibits potent in vitro antipromastigote activity. It binds favorably to the active site of LmPTR1, a protein associated with Leishmania parasites .
- Mycobacterium tuberculosis : Researchers synthesized related imidazole-containing compounds and evaluated their anti-tubercular activity. Some derivatives of our compound demonstrated strong efficacy against M. tuberculosis strains .
Antiparasitic Activity
Antitubercular Potential
Biological Properties
properties
IUPAC Name |
2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-5-9(2)15(14-8)7-10-3-4-11(12)13-6-10/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBWPBUHWRCSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CN=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324643 |
Source
|
Record name | 2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821958 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine | |
CAS RN |
956356-31-3 |
Source
|
Record name | 2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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